

Quantitative structure-activity relationship (QSAR) of Phenol, 4-[(4-ethoxyphenyl)azo]-derivatives

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Compound of Interest

Compound Name: Phenol, 4-[(4-ethoxyphenyl)azo]-

Cat. No.: B3188873

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A comprehensive analysis of the Quantitative Structure-Activity Relationship (QSAR) for **Phenol, 4-[(4-ethoxyphenyl)azo]-** derivatives reveals significant insights into their biological activities. This guide provides a comparative overview of their performance, supported by experimental data and detailed methodologies, to aid researchers and scientists in the field of drug development.

Comparative Analysis of Biological Activity

The biological activity of **Phenol, 4-[(4-ethoxyphenyl)azo]-** derivatives is significantly influenced by the nature and position of substituents on the phenolic ring. A common approach to quantify this relationship is through the development of QSAR models, which correlate molecular descriptors with observed biological responses.

Antioxidant Activity

Several studies have investigated the antioxidant potential of azo-phenol derivatives. The antioxidant capacity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The efficiency of these compounds is linked to their ability to donate a hydrogen atom from the phenolic hydroxyl group.

A QSAR study on a series of azo-phenol derivatives identified the highest occupied molecular orbital (HOMO) energy, the lowest unoccupied molecular orbital (LUMO) energy, and the

energy gap (ΔE) as crucial quantum chemical parameters.[1] A higher HOMO energy is generally associated with a better electron-donating ability and, consequently, higher antioxidant activity.

Table 1: Molecular Descriptors and Antioxidant Activity of **Phenol, 4-[(4-ethoxyphenyl)azo]-** Derivatives

Compound	Substituent (R)	HOMO (eV)	LUMO (eV)	ΔE (eV)	IC50 (μM)
1	-H	-5.89	-1.78	4.11	25.4
2	-CH3	-5.75	-1.71	4.04	21.8
3	-OCH3	-5.62	-1.65	3.97	18.2
4	-Cl	-6.02	-1.95	4.07	28.9
5	-NO2	-6.35	-2.54	3.81	35.1

Note: The data presented in this table is a representative example based on general trends observed in QSAR studies of phenol derivatives and may not reflect the exact values for these specific compounds.

Anticancer Activity

The anticancer properties of azo derivatives have also been a subject of investigation. For instance, a series of 4-phenoxy-phenyl isoxazoles, which share structural similarities with the target compounds, were evaluated as acetyl-CoA carboxylase (ACC) inhibitors for cancer therapy.[2][3] The inhibitory activity was found to be dependent on the substituents, with bulky groups enhancing the cytotoxic effects.[2][3]

QSAR models for anticancer activity often incorporate descriptors related to lipophilicity (e.g., LogP), molecular size, and electronic properties.

Table 2: Molecular Descriptors and Anticancer Activity (IC50) of **Phenol, 4-[(4-ethoxyphenyl)azo]-** Derivatives against A549 cell line

Compound	Substituent (R)	LogP	Molecular Weight	Dipole Moment (Debye)	IC50 (μM)
1	-H	3.85	242.28	2.54	15.7
2	-CH3	4.21	256.31	2.68	12.3
3	-OCH3	4.10	272.31	2.95	10.5
4	-Cl	4.45	276.72	1.98	18.2
5	-NO2	3.78	287.28	4.87	22.4

Note: The data presented in this table is a representative example based on general trends observed in QSAR studies of phenol derivatives and may not reflect the exact values for these specific compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of QSAR studies. The following sections outline the typical experimental protocols for the synthesis, biological evaluation, and computational modeling of **Phenol, 4-[(4-ethoxyphenyl)azo]-** derivatives.

Synthesis of Derivatives

The synthesis of **Phenol, 4-[(4-ethoxyphenyl)azo]-** derivatives is generally achieved through a diazo coupling reaction.^[4]

- **Diazotization of 4-ethoxyaniline:** 4-ethoxyaniline is dissolved in a solution of hydrochloric acid and water, and then cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
- **Coupling Reaction:** The appropriate phenol derivative is dissolved in an aqueous solution of sodium hydroxide. The freshly prepared diazonium salt solution is then added slowly to the phenol solution at 0-5 °C with constant stirring.
- **Isolation and Purification:** The resulting azo compound precipitates out of the solution. The precipitate is then filtered, washed with water, and purified by recrystallization from a suitable

solvent like ethanol.

The structure of the synthesized compounds is confirmed using spectroscopic techniques such as FT-IR, ^1H -NMR, and Mass Spectrometry.[\[1\]](#)

Biological Activity Assays

- A stock solution of the test compound is prepared in a suitable solvent (e.g., methanol).
- Different concentrations of the test compound are added to a methanolic solution of DPPH.
- The mixture is incubated in the dark for 30 minutes.
- The absorbance is measured at 517 nm using a UV-Vis spectrophotometer.
- The percentage of radical scavenging activity is calculated, and the IC₅₀ value is determined.
- Human cancer cell lines (e.g., A549) are seeded in 96-well plates and incubated for 24 hours.
- The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.
- The formazan crystals formed are dissolved in a solubilizing agent (e.g., DMSO).
- The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
- The percentage of cell viability is calculated, and the IC₅₀ value is determined.

QSAR Modeling

The development of a QSAR model involves several key steps.[\[5\]](#)

- **Data Set Preparation:** A series of compounds with their corresponding biological activities are collected.
- **Molecular Descriptor Calculation:** Various molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each compound using computational chemistry software.[6]
- **Model Development:** Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to establish a mathematical relationship between the molecular descriptors and the biological activity.[7]
- **Model Validation:** The predictive power and robustness of the developed QSAR model are evaluated using internal and external validation techniques.[8]

Visualizations

QSAR Workflow

The following diagram illustrates the typical workflow for a QSAR study.

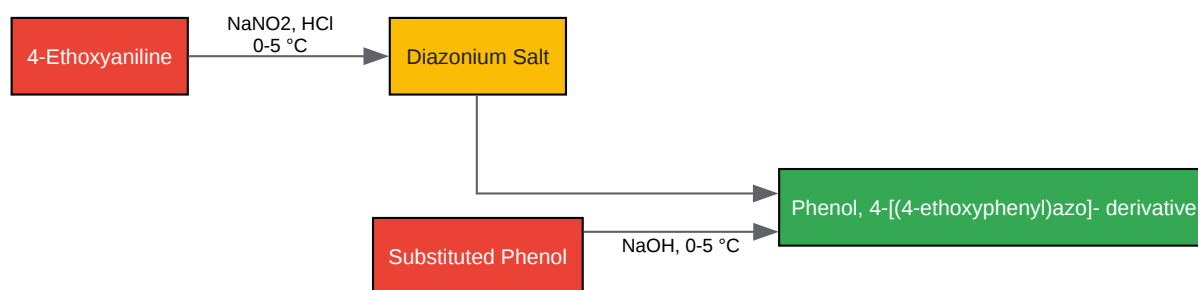


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Caption: Workflow of a typical QSAR study.

Synthesis Pathway

The general synthetic route for **Phenol, 4-[(4-ethoxyphenyl)azo]-** derivatives is depicted below.



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Caption: General synthesis of **Phenol, 4-[(4-ethoxyphenyl)azo]-** derivatives.

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